Chromatographic Retention Time (RT) Differentiation in Validated HPLC Method
In a validated HPLC method for impurity profiling, Sacubitril Impurity 3 exhibits a distinct retention time (RT) of 18.4 minutes, enabling its resolution from closely related impurities including Impurity 1 (RT 7.75 min), Impurity 2 (RT 13.0 min), and Impurity 4 (RT 27.2 min) [1]. This RT difference confirms that Sacubitril Impurity 3 is chromatographically unique and cannot be substituted with other impurity standards for accurate peak identification.
| Evidence Dimension | HPLC Retention Time |
|---|---|
| Target Compound Data | 18.4 min |
| Comparator Or Baseline | Impurity 1: 7.75 min; Impurity 2: 13.0 min; Impurity 4: 27.2 min |
| Quantified Difference | RT of Impurity 3 differs from Impurity 1 by +10.65 min, Impurity 2 by +5.4 min, and Impurity 4 by -8.8 min |
| Conditions | Chiralcel OJ-RH column (150 × 4.6 mm, 5 μm) at 45°C; gradient elution with mobile phases A (0.1% TFA in water) and B (0.1% TFA in acetonitrile:methanol 95:5 v/v); flow rate 0.8 ml/min; UV detection at 254 nm |
Why This Matters
This RT specificity is essential for unambiguous identification and accurate quantitation in quality control and stability studies, directly impacting regulatory compliance.
- [1] Vijaykumar C, Kumar YR, Aparna P, Rao PSP. Development and validation of a stability-indicating, single HPLC method for sacubitril–valsartan and their stereoisomers and identification of forced degradation products using LC–MS/MS. Biomed Chromatogr. 2023 Feb;37(2):e5550. doi: 10.1002/bmc.5550. Epub 2022 Dec 7. PMID: 36410774. View Source
